N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a sulfonyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-methoxyphenyl group. This can be achieved through nucleophilic substitution reactions involving 4-methoxyphenyl halides and piperazine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the sulfonyl-substituted piperazine derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halides or sulfonates can be used as leaving groups in nucleophilic substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.
Biological Studies: The compound can be used to study receptor-ligand interactions, particularly with G-protein-coupled receptors (GPCRs) and ion channels.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as GPCRs. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the receptor subtype and tissue distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)benzoic acid
Uniqueness
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the sulfonyl group, in particular, enhances its solubility and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C20H31N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H31N3O4S/c1-27-19-9-7-18(8-10-19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-5-3-2-4-6-17/h7-10,17H,2-6,11-16H2,1H3,(H,21,24) |
InChI Key |
QARRERSUZQIHRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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